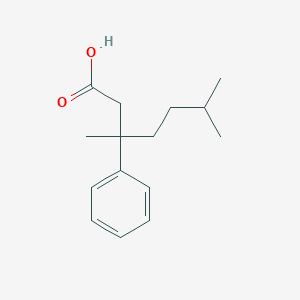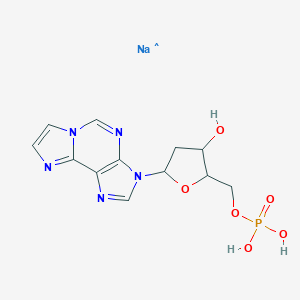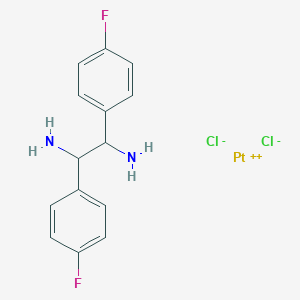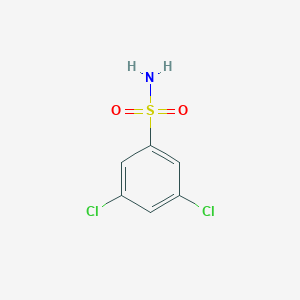
3,6-Dimethyl-3-phenylheptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dimethyl-3-phenylheptanoic acid, also known as DMPA, is a synthetic compound that belongs to the class of drugs known as fibric acid derivatives. It is commonly used in the treatment of hyperlipidemia, a condition characterized by high levels of lipids (fats) in the blood. DMPA is known to reduce the levels of triglycerides and low-density lipoprotein (LDL) cholesterol while increasing the levels of high-density lipoprotein (HDL) cholesterol.
Mecanismo De Acción
The exact mechanism of action of 3,6-Dimethyl-3-phenylheptanoic acid is not fully understood. However, it is believed to act by activating peroxisome proliferator-activated receptors (PPARs), which are transcription factors involved in the regulation of lipid metabolism. Activation of PPARs by 3,6-Dimethyl-3-phenylheptanoic acid leads to the upregulation of genes involved in fatty acid oxidation and the downregulation of genes involved in fatty acid synthesis. This results in a decrease in the levels of triglycerides and LDL cholesterol and an increase in the levels of HDL cholesterol.
Biochemical and Physiological Effects:
3,6-Dimethyl-3-phenylheptanoic acid has been shown to have a number of biochemical and physiological effects. It reduces the levels of triglycerides and LDL cholesterol by increasing their clearance from the bloodstream and by inhibiting their synthesis in the liver. 3,6-Dimethyl-3-phenylheptanoic acid also increases the levels of HDL cholesterol by enhancing its synthesis and secretion. Additionally, 3,6-Dimethyl-3-phenylheptanoic acid has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic potential in the treatment of atherosclerosis and other related conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,6-Dimethyl-3-phenylheptanoic acid is a useful tool for studying lipid metabolism and the regulation of gene expression. Its ability to activate PPARs makes it a valuable research tool for investigating the mechanisms underlying the effects of other compounds on lipid metabolism. However, 3,6-Dimethyl-3-phenylheptanoic acid has some limitations for lab experiments. Its solubility in water is limited, which can make it difficult to administer in vivo. Additionally, 3,6-Dimethyl-3-phenylheptanoic acid has been shown to have some toxic effects at high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3,6-Dimethyl-3-phenylheptanoic acid. One area of interest is the development of new derivatives of 3,6-Dimethyl-3-phenylheptanoic acid with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the investigation of the effects of 3,6-Dimethyl-3-phenylheptanoic acid on other metabolic pathways, such as glucose metabolism and insulin sensitivity. Additionally, further research is needed to elucidate the mechanisms underlying the anti-inflammatory and antioxidant effects of 3,6-Dimethyl-3-phenylheptanoic acid. Overall, 3,6-Dimethyl-3-phenylheptanoic acid is a promising compound with potential applications in the treatment of hyperlipidemia and other related conditions, as well as a valuable tool for studying lipid metabolism and gene regulation.
Métodos De Síntesis
3,6-Dimethyl-3-phenylheptanoic acid can be synthesized through a multistep process involving the reaction of 3,6-dimethylheptanoic acid with benzaldehyde in the presence of a Lewis acid catalyst. The resulting intermediate is then subjected to a series of reactions involving reduction, oxidation, and esterification to yield the final product. The purity of the product can be improved through recrystallization and chromatography techniques.
Aplicaciones Científicas De Investigación
3,6-Dimethyl-3-phenylheptanoic acid has been extensively studied for its therapeutic potential in the treatment of hyperlipidemia. It has been shown to effectively reduce the levels of triglycerides and LDL cholesterol while increasing the levels of HDL cholesterol. 3,6-Dimethyl-3-phenylheptanoic acid has also been investigated for its potential in the treatment of other conditions such as atherosclerosis, diabetes, and Alzheimer's disease. Additionally, 3,6-Dimethyl-3-phenylheptanoic acid has been used as a research tool to study lipid metabolism and the regulation of gene expression.
Propiedades
Número CAS |
101913-71-7 |
|---|---|
Nombre del producto |
3,6-Dimethyl-3-phenylheptanoic acid |
Fórmula molecular |
C15H22O2 |
Peso molecular |
234.33 g/mol |
Nombre IUPAC |
3,6-dimethyl-3-phenylheptanoic acid |
InChI |
InChI=1S/C15H22O2/c1-12(2)9-10-15(3,11-14(16)17)13-7-5-4-6-8-13/h4-8,12H,9-11H2,1-3H3,(H,16,17) |
Clave InChI |
YIHLJIOCTULOLG-UHFFFAOYSA-N |
SMILES |
CC(C)CCC(C)(CC(=O)O)C1=CC=CC=C1 |
SMILES canónico |
CC(C)CCC(C)(CC(=O)O)C1=CC=CC=C1 |
Sinónimos |
3,6-dimethyl-3-phenyl-heptanoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, 1,4-diethyltetrahydro-](/img/structure/B33619.png)

![1-Cyano-3-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B33623.png)

![2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane](/img/structure/B33627.png)


